tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound notable for its unique structural features that integrate isoquinoline and dioxaborolane functionalities. The compound's molecular formula is , and it has a molecular weight of approximately 359.27 g/mol. It is classified as a dihydroisoquinoline carboxylic acid ester incorporating a boron-containing dioxaborolane moiety, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry .
The synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves several steps:
The molecular structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be described as follows:
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate participates in various chemical reactions due to its functional groups:
While specific biological mechanisms of action for tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate have not been extensively characterized due to limited biological activity data:
The compound's boiling point and melting point are not specified in the available literature but are essential for practical applications in synthesis .
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has potential applications across various fields:
The versatility of this compound makes it a valuable candidate for further research and development in both academic and industrial settings .
Isoquinoline derivatives represent a privileged scaffold in medicinal chemistry and materials science due to their presence in bioactive alkaloids and functional organic compounds. The partially saturated 3,4-dihydroisoquinoline core, in particular, offers versatile reactivity while maintaining structural rigidity essential for molecular recognition. The incorporation of tert-butyl carboxy protection at the N2 position, as seen in the title compound (CAS: 1035235-26-7), stabilizes the heterocyclic system and enables controlled deprotection for downstream functionalization. This structural motif serves as a key intermediate for pharmaceuticals such as BI-3802, developed by Boehringer Ingelheim for targeted protein degradation applications [1].
Pinacol boronate esters have revolutionized transition-metal-catalyzed cross-coupling, with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group serving as an air-stable surrogate for boronic acids. The title compound exemplifies this utility, where the boronate ester at C5 facilitates Suzuki-Miyaura couplings with aryl halides under mild conditions. This reactivity stems from the boron moiety’s ability to transfer the isoquinoline-bound aryl group to palladium or nickel catalysts, enabling C–C bond formation with exceptional functional group tolerance. The electrophile compatibility of this group is evidenced by its stability toward the tert-butyloxycarbonyl (Boc) protecting group under standard reaction conditions [1] [6].
The tert-butyl carboxylate (Boc) group in the title compound serves multiple strategic purposes: (1) It prevents unwanted side reactions at the basic nitrogen during boronate installation or subsequent couplings; (2) It confers enhanced solubility in organic solvents compared to unprotected analogs, facilitating purification; (3) It allows orthogonal deprotection under mild acidic conditions (e.g., TFA/DCM) without affecting the boronate ester. This protective group strategy is critical for maintaining molecular integrity during multi-step syntheses of complex isoquinoline-based targets [1] [2].
This review comprehensively examines:
Typical Procedure: Combine 5-bromo precursor (1.0 eq), B₂pin₂ (1.2-1.5 eq), Pd catalyst (2-5 mol%), and KOAc (3.0 eq) in degassed 1,4-dioxane. Heat at 80-90°C under N₂ for 2-16 h. Concentrate and purify by silica chromatography (0→15% EtOAc/hexane).
Table 2: Catalytic System Optimization
Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
---|---|---|---|---|---|---|
PdCl₂(dppf) | None | Dioxane | 80 | 2 | 100 | [1] |
Pd₂(dba)₃ | XPhos | Dioxane | 120 | 48 | 43 | [1] |
PdCl₂(dppf)·CH₂Cl₂ | None | DMF | 90 | 16 | 89 | [1] |
Pd(dppf)Cl₂ | None | Dioxane | 80 | 2 | 57 | [1] |
Critical Process Parameters
Analytical ControlReaction monitoring via TLC (Rf ~0.4 in 20% EtOAc/hexane) or LCMS (MH⁺ = 360) ensures complete consumption of bromide precursor (MH⁺ = 316). Residual pinacol diboron is removed by aqueous wash due to its higher polarity. The purified product exhibits characteristic ¹H NMR signals at δ 7.80 (C6-H) and 1.35 ppm (pinacol methyls) [1] [2].
Pharmaceutical Intermediate Synthesis: Couple with 2-bromo-5-fluoropyridine using Pd(PPh₃)₄/Na₂CO₃ in toluene/EtOH (85°C, 12 h) to access kinase inhibitor precursors. The Boc group remains intact, enabling subsequent N-deprotection for amide formation.
Polymer Synthesis: React with dibromofluorene monomers under microwave irradiation (Pd(OAc)₂, SPhos, K₃PO₄) to yield π-conjugated isoqinoline-fluorene copolymers for optoelectronic materials.
Yields typically range 75-90% with catalyst loadings of 1-3 mol%. Electron-deficient aryl halides exhibit faster coupling kinetics than electron-rich counterparts due to enhanced oxidative addition [1] [4].
Synthesis of Structural AnalogsRegioisomeric boronate esters (e.g., 6-,7-,8-substituted derivatives) enable systematic SAR studies in drug discovery. The C5 isomer demonstrates superior coupling efficiency compared to C6/C8 analogs due to reduced steric hindrance. Fluorinated derivatives (e.g., CAS 2204252-89-9) provide halogen-bonding motifs for protein interactions, while methoxylated variants (e.g., CAS 2766800-05-7) serve as demethylation precursors [4] [5] [7].
Table 3: Isoquinoline Boronate Ester Building Blocks
CAS Number | Structure | Molecular Formula | MW (g/mol) | Key Applications |
---|---|---|---|---|
1035235-26-7 | C5-boronate (title compound) | C₂₀H₃₀BNO₄ | 359.27 | Suzuki coupling; BI-3802 synthesis |
937048-76-5 | C7-boronate isomer | C₂₀H₃₀BNO₄ | 359.27 | Conformational studies |
893566-72-8 | C6-boronate isomer | C₂₀H₃₀BNO₄ | 359.27 | Polymer building blocks |
2204252-89-9 | 6-Fluoro-C5-boronate | C₂₀H₂₉BFNO₄ | 377.27 | PET tracer precursors |
2766800-05-7 | (R)-6-MeO-1-Me-C5-boronate | C₂₂H₃₄BNO₅ | 403.32 | Chiral ligand development |
Case Study: BI-3802 SynthesisThe title compound features in Boehringer Ingelheim’s open-innovation anticancer agent BI-3802. Key steps:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: